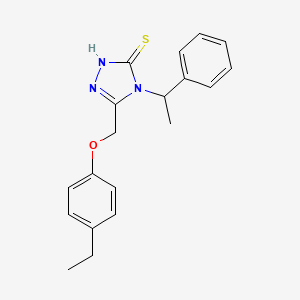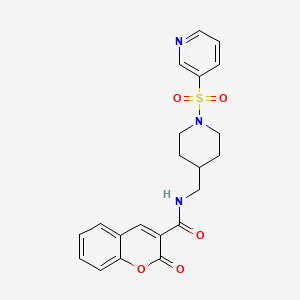
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is a synthetic organic compound that features a benzofuran moiety linked to a chlorobenzenesulfonamide group via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxyphenylacetic acid derivatives or via palladium-catalyzed coupling reactions.
Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a suitable propylating agent, such as 1-bromopropane, under basic conditions to introduce the propyl chain.
Sulfonamide Formation: The final step involves the reaction of the propylated benzofuran with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Methoxy-substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its benzofuran moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive inhibition of enzyme activity. Molecular docking studies and biochemical assays would be necessary to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the sulfonamide group.
3-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the benzofuran moiety.
N-(3-(benzofuran-2-yl)propyl)amine: Similar structure but without the chlorobenzenesulfonamide group.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is unique due to the combination of the benzofuran ring and the chlorobenzenesulfonamide group. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-3-8-16(12-14)23(20,21)19-10-4-7-15-11-13-5-1-2-9-17(13)22-15/h1-3,5-6,8-9,11-12,19H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXHLUYGWGKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
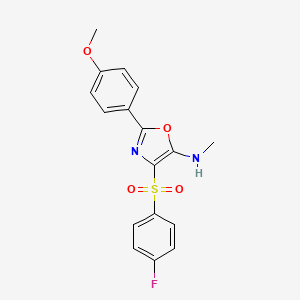
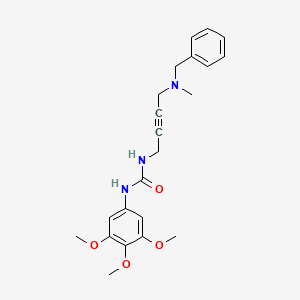
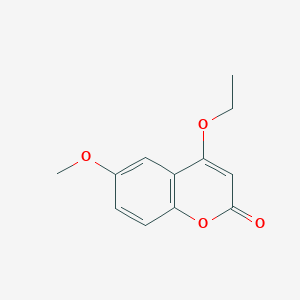
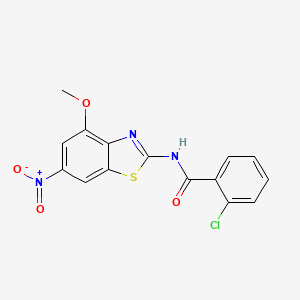
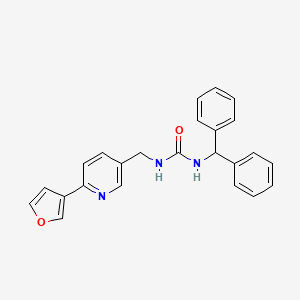
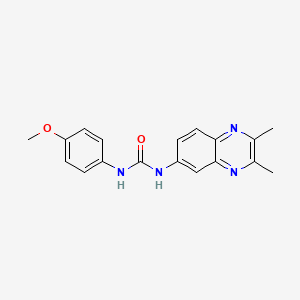
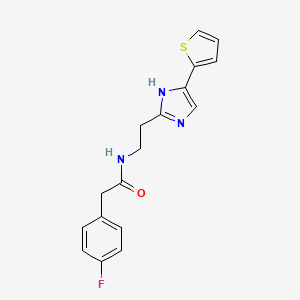
![tert-butyl 4-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2725270.png)
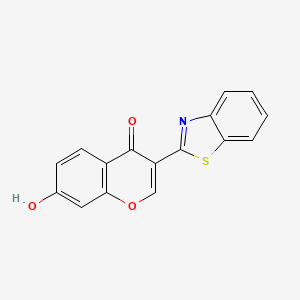
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)
